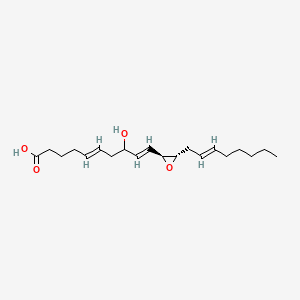
2'-C-Methyluridine-5'-phosphoramidate Triethylamine Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-C-Methyluridine-5’-phosphoramidate Triethylamine Salt: is a biochemical compound with the molecular formula C18H36N4O8P and a molecular weight of 467.47 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-C-Methyluridine-5’-phosphoramidate Triethylamine Salt involves the phosphorylation of 2’-C-Methyluridine. The reaction typically uses phosphoramidite chemistry, where 2’-C-Methyluridine is reacted with a phosphoramidite reagent under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the acidic by-products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2’-C-Methyluridine-5’-phosphoramidate Triethylamine Salt undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphoramidate group to a phosphate group.
Reduction: Although less common, reduction reactions can modify the uridine moiety.
Substitution: The phosphoramidate group can be substituted with other nucleophilic reagents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as iodine or tert-butyl hydroperoxide in the presence of a base.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2’-C-Methyluridine-5’-phosphate.
Reduction: Modified uridine derivatives.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Scientific Research Applications
2’-C-Methyluridine-5’-phosphoramidate Triethylamine Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: Employed in studies involving RNA synthesis and modification.
Medicine: Investigated for its potential use in antiviral therapies, particularly against hepatitis C virus (HCV).
Mechanism of Action
The mechanism of action of 2’-C-Methyluridine-5’-phosphoramidate Triethylamine Salt involves its incorporation into nucleic acids. The compound acts as a substrate for various enzymes involved in nucleic acid synthesis and modification. It can inhibit viral RNA polymerases, thereby preventing the replication of RNA viruses such as HCV. The molecular targets include viral RNA-dependent RNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
2’-C-Methyluridine: A closely related compound with similar antiviral properties.
2’-C-Methylcytidine: Another nucleoside analog with potential antiviral activity.
2’-C-Methylguanosine: A guanosine analog with similar biochemical properties.
Uniqueness: 2’-C-Methyluridine-5’-phosphoramidate Triethylamine Salt is unique due to its phosphoramidate group, which enhances its stability and bioavailability compared to other nucleoside analogs. This makes it a valuable tool in biochemical research and potential therapeutic applications.
Properties
Molecular Formula |
C18H36N4O8P+ |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
[(2R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxyphosphonamidic acid;tetraethylazanium |
InChI |
InChI=1S/C10H16N3O8P.C8H20N/c1-10(17)7(15)5(4-20-22(11,18)19)21-8(10)13-3-2-6(14)12-9(13)16;1-5-9(6-2,7-3)8-4/h2-3,5,7-8,15,17H,4H2,1H3,(H3,11,18,19)(H,12,14,16);5-8H2,1-4H3/q;+1/t5-,7?,8-,10-;/m1./s1 |
InChI Key |
VVRQKQQCNNWTGU-AAXBDWBCSA-N |
Isomeric SMILES |
CC[N+](CC)(CC)CC.C[C@@]1([C@@H](O[C@@H](C1O)COP(=O)(N)O)N2C=CC(=O)NC2=O)O |
Canonical SMILES |
CC[N+](CC)(CC)CC.CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



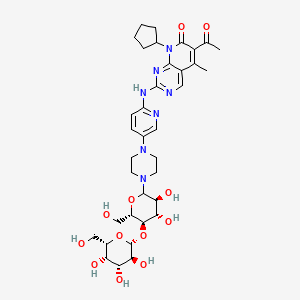
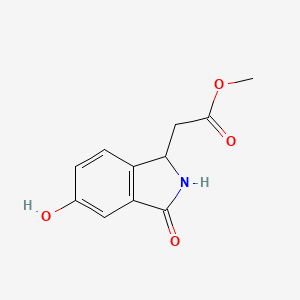

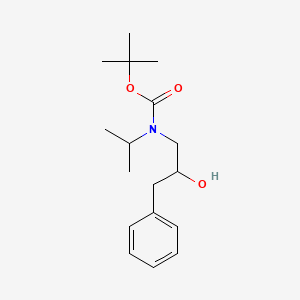
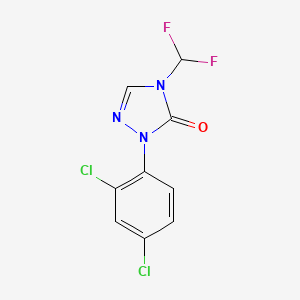
![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
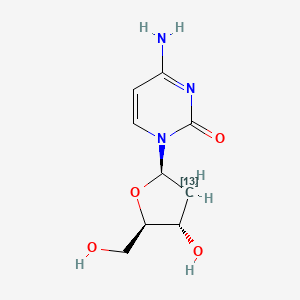

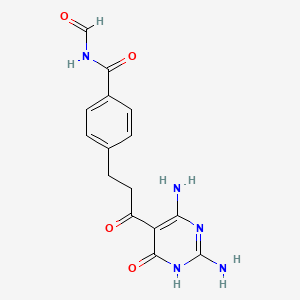
![(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)
![(2R,3R,4R,5S)-6-((1-(4-((S)-2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidine-4-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13855113.png)
